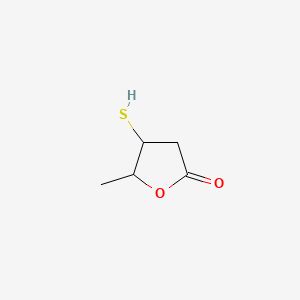
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone is a chemical compound known for its unique structure and properties It is a derivative of valeric acid, featuring a gamma-lactone ring with hydroxyl and mercapto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone can be synthesized through several methods. One common approach involves the cyclization of 4-hydroxy-3-mercaptovaleric acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the gamma-lactone ring. The reaction is carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound often involves the use of biomass-derived precursors. For example, levulinic acid, obtained from the hydrolysis of cellulosic biomass, can be converted to 4-hydroxy-3-mercaptovaleric acid, which is then cyclized to form the gamma-lactone. This method is environmentally friendly and aligns with the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, while the mercapto group can be oxidized to form a disulfide.
Reduction: The gamma-lactone ring can be reduced to form the corresponding dihydroxy compound.
Substitution: The hydroxyl and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of ketones and disulfides.
Reduction: Formation of dihydroxy compounds.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized as a precursor for the production of various chemicals and materials
Mechanism of Action
The mechanism of action of valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The gamma-lactone ring can undergo hydrolysis, releasing the active form of the compound .
Comparison with Similar Compounds
Similar Compounds
Gamma-valerolactone: A structurally similar compound with a gamma-lactone ring but lacking the hydroxyl and mercapto groups.
Delta-valerolactone: Another lactone with a different ring size and structure.
Uniqueness
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone is unique due to the presence of both hydroxyl and mercapto groups, which confer distinct chemical reactivity and biological activity. These functional groups enable a wide range of chemical transformations and interactions with biomolecules, making this compound valuable for various applications .
Properties
CAS No. |
56078-99-0 |
|---|---|
Molecular Formula |
C5H8O2S |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
5-methyl-4-sulfanyloxolan-2-one |
InChI |
InChI=1S/C5H8O2S/c1-3-4(8)2-5(6)7-3/h3-4,8H,2H2,1H3 |
InChI Key |
AKRXMYIUTBOGQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(=O)O1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















